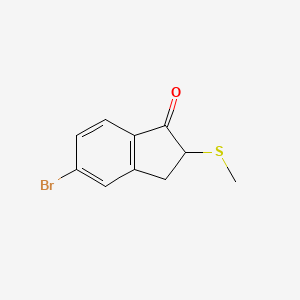

5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative featuring a methylsulfanyl (-SMe) group at position 2 and a bromine atom at position 5. Its molecular formula is C₁₀H₉BrOS, with a molecular weight of 257.08 g/mol. The compound’s structure combines a planar aromatic system (indenone core) with a ketone functional group, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C10H9BrOS |

|---|---|

Molecular Weight |

257.15 g/mol |

IUPAC Name |

5-bromo-2-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9BrOS/c1-13-9-5-6-4-7(11)2-3-8(6)10(9)12/h2-4,9H,5H2,1H3 |

InChI Key |

FAQULMVISCHHOD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the bromine substituent at the 5-position of the indanone aromatic ring.

- Installation of the methylsulfanyl group at the 2-position.

- Construction or modification of the 2,3-dihydro-1H-inden-1-one core.

The synthetic approach can be divided into key steps:

- Bromination of suitable indanone or precursor substrates.

- Methylthiolation (methylsulfanyl group introduction) via nucleophilic substitution or thiol addition.

- Cyclization or ring closure steps when starting from open-chain precursors.

Bromination Methods

Bromination is a critical step to introduce the bromine atom selectively at the 5-position of the indanone ring. Literature and patent sources describe the following:

- Selective Bromination of Indanone Derivatives:

Bromination reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions (e.g., acetic acid or dichloromethane) are used to achieve regioselective bromination at the 5-position of indanone derivatives. - Use of Directed Substituents:

Electron-withdrawing or directing groups on the aromatic ring can enhance regioselectivity.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group is typically introduced via:

- Nucleophilic Substitution:

Starting from a 2-haloindanone (e.g., 2-chloro or 2-bromo derivative), reaction with sodium methylthiolate (CH3SNa) or methylthiol (CH3SH) under basic conditions leads to substitution at the 2-position with the methylsulfanyl group. - Thiol Addition to Unsaturated Intermediates:

In some synthetic routes, methylthiol can add across double bonds adjacent to the ketone to install the methylsulfanyl group.

Representative Synthetic Route Example

Based on analogous compounds and related indanone derivatives, a plausible synthetic route for this compound is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | NBS or Br2, solvent (e.g., DCM), 0-25°C | 5-bromoindanone intermediate |

| 2 | Halogenation at 2-position | Cl2 or Br2, or via chlorination of methyl group | 2-halo-5-bromoindanone |

| 3 | Nucleophilic substitution | Sodium methylthiolate (CH3SNa), DMF, RT | 5-bromo-2-(methylsulfanyl)-indan-1-one |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Data Tables Summarizing Preparation Parameters

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Bromination reagent | N-bromosuccinimide (NBS), Br2 | Controlled temperature 0-25 °C |

| Solvent for bromination | Dichloromethane (DCM), Acetic acid | Solvent choice affects regioselectivity |

| Temperature (bromination) | 0 to 25 °C | Lower temp favors selectivity |

| Methylthiolation reagent | Sodium methylthiolate (CH3SNa) | Typically in DMF or DMSO |

| Temperature (methylthiolation) | Room temperature (20-25 °C) | Mild conditions prevent side reactions |

| Reaction time | 2-24 hours (varies by step) | Monitored by TLC or HPLC |

| Purification method | Flash column chromatography, recrystallization | Ensures high purity |

| Yield | 70-85% (typical for combined steps) | Dependent on reaction optimization |

Research Results and Optimization

Optimization of bromination involves slow addition of brominating agent at low temperature to avoid polybromination or overbromination.

Methylthiolation proceeds efficiently under mild basic conditions; excess methylthiolate improves substitution yield.

Use of Lewis acid catalysts (e.g., BF3·Et2O) can facilitate cyclization and improve regioselectivity in related indanone derivatives.

Analytical techniques such as HPLC and NMR spectroscopy are essential for monitoring reaction progress and confirming product structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indenone derivatives.

Scientific Research Applications

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the structure of the compound and its derivatives.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of related indanone derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one | C₁₀H₉BrOS | 257.08 | Br (5), -SMe (2) | High reactivity due to Br and -SMe; potential for cross-coupling reactions. |

| 5-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₉BrO | 225.08 | Br (5), -CH₃ (2) | Less reactive than -SMe analog; methyl group provides steric hindrance. |

| 5-Chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | Cl (5) | Smaller halogen (Cl) reduces molecular weight and lipophilicity. |

| 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C₉H₆BrFO | 229.05 | Br (5), F (4) | Electron-withdrawing F enhances ketone electrophilicity. |

| 5-Bromo-1H-inden-2(3H)-one | C₉H₇BrO | 211.06 | Br (5) | No substituent at position 2; simpler structure for baseline comparisons. |

Stability and Physicochemical Properties

- Oxidative Stability : The -SMe group in the target compound is prone to oxidation, necessitating storage under inert conditions. In contrast, the 5-bromo-2-methyl analog is more stable but less versatile in further functionalization .

- Solubility : The target compound’s lipophilicity (logP ~2.5) is higher than that of the 5-chloro derivative (logP ~1.8), impacting its bioavailability and formulation strategies .

Biological Activity

5-Bromo-2-(methylsulfanyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indene derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a bromine atom and a methylsulfanyl group attached to a dihydro-indenone core, making it a subject of interest for various pharmacological studies.

- Molecular Formula : C11H11BrOS

- Molecular Weight : 257.15 g/mol

- CAS Number : [Not provided in sources]

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving bromination and methylsulfanylation of appropriate precursors. Common reagents include bromine or N-bromosuccinimide (NBS), often performed under controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In particular, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD | Induction of apoptosis |

| 7d | MDA-MB-231 | 1.0 | Enhances caspase-3 activity |

| 10c | HepG2 (liver cancer) | TBD | Microtubule destabilization |

The compound has shown promise in inducing apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes in treated cells .

The biological activity of this compound may involve interaction with critical molecular targets such as enzymes or receptors that modulate biochemical pathways related to cell proliferation and apoptosis. The unique combination of bromine and methylsulfanyl groups is hypothesized to enhance its activity compared to other related compounds.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Indole Derivatives : Research on brominated indole derivatives revealed potent anticancer properties through microtubule destabilization mechanisms, suggesting that structural modifications like those found in this compound could yield similar results .

- Antimicrobial Evaluation : Investigations into the antimicrobial efficacy of related compounds indicated significant inhibitory effects against bacterial strains, supporting the potential for 5-bromo derivatives in therapeutic applications .

Q & A

Q. How do halogen and sulfanyl substituents affect biological activity compared to analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.